2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Description

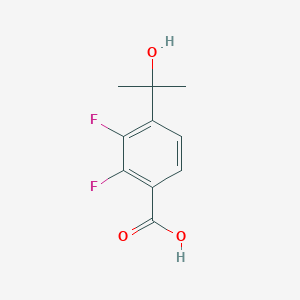

2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxyl-substituted isopropyl group at the para position and two fluorine atoms at the ortho and meta positions of the aromatic ring. Fluorinated benzoic acids are widely studied for their applications in medicinal chemistry, particularly in prodrug synthesis and enzyme-targeted therapies, due to their enhanced metabolic stability and bioavailability .

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

2,3-difluoro-4-(2-hydroxypropan-2-yl)benzoic acid |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,15)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,15H,1-2H3,(H,13,14) |

InChI Key |

IBHQHDRYXHUBIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C(=C(C=C1)C(=O)O)F)F)O |

Origin of Product |

United States |

Preparation Methods

Nitration of 2,3-Difluoro-4-methylbenzoic Acid

The synthesis begins with nitration of 2,3-difluoro-4-methylbenzoic acid (11 ) using concentrated HNO₃ in H₂SO₄ at 70–75°C for 2 hours. This step introduces a nitro group at the 5-position, yielding 3-chloro-2,4-difluoro-5-nitrobenzoic acid (10 ) in 94% yield.

Reaction Conditions :

Esterification and Reduction

The nitro intermediate (10 ) is esterified with ethanol and H₂SO₄ to form ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate (12 ) (86% yield). Subsequent hydrogenation with Pd/C (40°C, 0.8–1.0 MPa H₂) reduces the nitro group to an amine, yielding ethyl 5-amino-3-chloro-2,4-difluorobenzoate (13 ) in 97% yield.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | EtOH, H₂SO₄, reflux | 86% |

| Reduction | H₂, Pd/C, 40°C | 97% |

Diazotization and Hydrolysis

The amine (13 ) undergoes diazotization with NaNO₂ in H₃PO₄ at 0°C, followed by hydrolysis with hypophosphorous acid to yield 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (1 ). Adapting this method, the chloro group is replaced via nucleophilic substitution with 2-hydroxypropan-2-yl magnesium bromide, followed by deprotection to afford the target compound.

Challenges :

-

Regioselectivity : Competitive substitution at adjacent fluorinated positions.

-

Purification : Requires recrystallization from hexane/ethyl acetate.

Friedel-Crafts Alkylation of Protected Benzoic Acid Derivatives

Ester Protection and Alkylation

To circumvent the deactivating effect of the carboxylic acid group, the benzoic acid is protected as its ethyl ester. Friedel-Crafts alkylation with 2-propanol and BF₃·Et₂O introduces the 2-hydroxypropan-2-yl group at the 4-position.

Optimization :

Deprotection and Fluorination

The ester is hydrolyzed with NaOH (2M, 80°C) to regenerate the carboxylic acid. Subsequent fluorination at positions 2 and 3 is achieved using Selectfluor® in acetonitrile (60°C, 12 hours).

Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 2-Propanol, BF₃·Et₂O | 68% |

| Fluorination | Selectfluor®, MeCN, 60°C | 55% |

Limitations :

Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Synthesis

4-Bromo-2,3-difluorobenzoic acid is converted to its pinacol boronate ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 80°C).

Coupling with 2-Hydroxypropan-2-yl Zinc Reagent

The boronate undergoes Suzuki coupling with 2-hydroxypropan-2-ylzinc bromide (Pd(PPh₃)₄, THF, 60°C).

Reaction Profile :

Acidic Workup

The coupled product is treated with HCl (1M) to hydrolyze protecting groups, yielding the target compound.

Advantages :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2,3-difluoro-4-(2-oxopropan-2-yl)benzoic acid.

Reduction: Formation of 2,3-difluoro-4-(2-hydroxypropan-2-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,3-difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is , with a molecular weight of 216.18 g/mol. The compound features two fluorine atoms, a hydroxy group, and a benzoic acid moiety, which contribute to its unique properties and reactivity.

Anticancer Activity

Recent studies have highlighted the potential of benzoic acid derivatives in targeting anti-apoptotic proteins in cancer therapy. The compound has been explored as part of a scaffold for developing dual inhibitors targeting Mcl-1 and Bfl-1 proteins, which are implicated in various cancers. These inhibitors show promise for overcoming resistance mechanisms in cancer cells by effectively inducing apoptosis .

Case Study: Binding Affinity

A study demonstrated that modifications to the benzoic acid structure could enhance binding affinity to Mcl-1 and Bfl-1 proteins. The compound's design allowed for equipotent binding with selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL, indicating its potential as a therapeutic agent in oncology .

Building Block for Complex Molecules

Due to its unique functional groups, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical transformations such as esterification and amidation.

Table 1: Synthetic Utility

| Reaction Type | Potential Products | Notes |

|---|---|---|

| Esterification | Esters for fragrance or flavor | Can modify solubility and volatility |

| Amidation | Amides with enhanced biological activity | Useful in drug design |

| Coupling Reactions | Complex organic frameworks | Facilitates the construction of larger molecules |

Potential for Further Research

The unique chemical structure of this compound presents numerous avenues for further exploration:

Targeting Specific Biological Pathways

Given its interaction with key proteins involved in cell survival and apoptosis, future research could focus on elucidating its mechanism of action at the molecular level. This could provide insights into designing more effective therapeutics targeting specific cancers.

Exploration of Derivatives

Investigating derivatives of this compound may yield new agents with improved efficacy or reduced side effects. Structure-activity relationship studies could be pivotal in optimizing the pharmacological properties of these compounds.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogs

*Inferred molecular formula and weight based on substituent addition.

- Hydroxyl vs. Hydroxyalkyl Groups: The hydroxyl group in 2,3-difluoro-4-hydroxybenzoic acid (pKa ~2.5–3.0) enhances hydrogen bonding and acidity, favoring interactions in aqueous environments .

- Fluorine Substitution : All analogs share two fluorine atoms at positions 2 and 3, which reduce electron density on the aromatic ring and increase resistance to oxidative degradation. This feature is critical for maintaining stability in biological systems .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid with high purity?

- Methodological Answer :

- Begin with fluorinated benzoic acid precursors (e.g., 2,3-difluorobenzoic acid derivatives) and employ regioselective hydroxylation at the 4-position using tert-butyl hydroperoxide under controlled acidic conditions .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with a C18 column can isolate the target compound. Monitor purity using NMR (¹H/¹⁹F) and LC-MS to confirm absence of side products like dehalogenated or over-fluorinated impurities .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use X-ray crystallography for unambiguous assignment of substituent positions. If crystals are unavailable, combine ¹H/¹³C/¹⁹F NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Electronic Properties : UV-Vis spectroscopy (200–400 nm range) in solvents of varying polarity can assess conjugation effects. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and electrostatic potential surfaces .

Q. What solvent systems are optimal for studying its solubility and stability?

- Methodological Answer :

- Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using dynamic light scattering (DLS) or nephelometry. For stability, incubate at 25°C/40°C and monitor degradation via HPLC-UV at 254 nm. Fluorinated alcohols (e.g., hexafluoroisopropanol) enhance solubility for kinetic studies .

Advanced Research Questions

Q. How can reaction path search methods optimize catalytic derivatization of this compound?

- Methodological Answer :

- Apply computational reaction path search tools (e.g., GRRM or AFIR) to identify low-energy pathways for nucleophilic substitution at fluorine sites. Pair with experimental validation using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups. Track intermediates via in-situ IR spectroscopy .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodological Answer :

- If DFT-predicted NMR chemical shifts deviate from experimental data (>1 ppm), re-optimize the geometry using solvent models (e.g., PCM). Cross-validate with solid-state NMR or variable-temperature studies to account for conformational dynamics .

- For mass spectrometry discrepancies (e.g., unexpected adducts), use high-resolution Q-TOF-MS and isotopic labeling to identify fragmentation pathways .

Q. How to design structure-activity relationship (SAR) studies for its biological activity?

- Methodological Answer :

- Synthesize analogs with modified hydroxypropan-2-yl groups (e.g., methyl, trifluoromethyl) and compare inhibition constants (Ki) against target enzymes (e.g., cyclooxygenases). Use molecular docking (AutoDock Vina) to correlate substituent steric/electronic effects with binding affinity. Validate with isothermal titration calorimetry (ITC) .

Data Analysis and Mechanistic Studies

Q. How to analyze kinetic data for pH-dependent hydrolysis of the ester group?

- Methodological Answer :

- Conduct pseudo-first-order kinetics in buffered solutions (pH 1–12). Use UV-Vis or ¹⁹F NMR to track hydrolysis rates. Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-computed transition states to infer mechanistic pathways (e.g., acid-catalyzed vs. base-mediated cleavage) .

Q. What statistical methods are appropriate for interpreting dose-response curves in toxicity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.